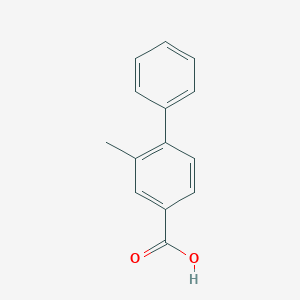

3-Methyl-4-phenylbenzoic acid

Overview

Description

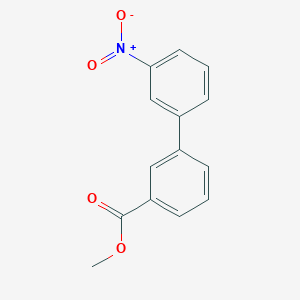

3-Methyl-4-phenylbenzoic acid is a chemical compound with the molecular formula C14H12O2 . It is also known as 2-methyl-biphenyl-4-carboxylic acid and 4-phenyl-3-methylbenzoic acid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid has been described . Another method involves the nitrobenzoic acid of 3 methyl 4 and quaternary phase transfer catalyst .Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid group attached to a phenyl group and a methyl group . The molecular weight is 212.24400 .Scientific Research Applications

Analytical and Environmental Implications

Research on compounds structurally similar to 3-Methyl-4-phenylbenzoic acid, such as parabens and their derivatives, has demonstrated significant analytical and environmental implications. Parabens, including methylparaben and propylparaben, are widely used as preservatives in various consumer products. These studies reveal that despite wastewater treatments effectively reducing paraben concentrations, they persist in low levels in effluents and are ubiquitous in aquatic environments, highlighting concerns about their potential as emerging contaminants and their environmental fate (Haman et al., 2015). Furthermore, the reactivity and applications of compounds with functionalities similar to this compound in synthesizing various heterocyclic compounds, as observed in derivatives of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, provide insights into their versatility in organic synthesis, contributing to the fields of medicinal chemistry and materials science (Gomaa & Ali, 2020).

Pharmacological Aspects and Potential Toxicity

In pharmacology, compounds structurally related to this compound, such as cinnamic acid derivatives, have been explored for their anticancer properties. These studies underline the potential of these compounds in developing new therapeutic agents due to their significant anticancer activities (De, Baltas, & Bedos-Belval, 2011). However, it is crucial to consider the safety and toxicity profiles of these compounds, as highlighted in reviews on parabens, which have shown a range of biological effects and potential health risks, necessitating further research to fully understand their implications for human health (Darbre & Harvey, 2008).

Mechanism of Action

- By binding to AT1 receptors, the compound inhibits the action of angiotensin II, leading to vasodilation and reduced arterial blood pressure .

- Additionally, recent studies suggest potential PPAR-gamma agonistic properties , which could have metabolic benefits .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Properties

IUPAC Name |

3-methyl-4-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-9-12(14(15)16)7-8-13(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLWSYAJGXPQSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70615529 | |

| Record name | 2-Methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178313-67-2 | |

| Record name | 2-Methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B169426.png)

![Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate](/img/structure/B169433.png)